Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound with the formula C12H16ClNO3 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H16ClNO3 . Its molecular weight is 257.71 g/mol .Scientific Research Applications
Synthesis and Molecular Modeling
Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride serves as a key intermediate in the synthesis of complex molecules with potential applications in drug development and biological studies. For instance, it has been used in the synthesis of the 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid (1-benzyl-APDC), starting from cis-4-hydroxy-D-proline. This compound displays good selectivity for metabotropic glutamate receptors (mGluRs), particularly mGluR6, making it a valuable pharmacological research tool (Tückmantel, Kozikowski, Wang, Pshenichkin, & Wroblewski, 1997).
Catalysis and Material Science
In the realm of catalysis, this compound has been implicated in the development of novel catalytic processes. For example, it is involved in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, leading to the formation of piperidine and pyrrolidine derivatives with high exo-selectivity. This process showcases the compound's role in facilitating efficient and selective synthetic pathways for generating nitrogen-containing heterocycles, which are prevalent in many bioactive compounds (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).
Biological Applications
On the biological front, derivatives of this compound have been explored for their potential in drug discovery and development. One notable application is in the design, synthesis, and evaluation of novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues as potent angiotensin-converting enzyme (ACE) inhibitors. These studies highlight the compound's utility in generating new therapeutic agents with potential for treating cardiovascular diseases (Addla, Jallapally, Kanwal, Sridhar, Banerjee, & Kantevari, 2013).
Safety and Hazards
Safety precautions for handling Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride include keeping the product out of reach of children, avoiding contact with skin and eyes, and using personal protective equipment as required . It should be handled under inert gas and protected from moisture .
Properties
IUPAC Name |
benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYXMDJSWLEZMP-NDXYWBNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)OCC2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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